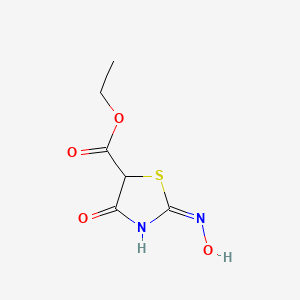
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their biological activity and presence in various pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method proposed by Mykhailiuk et al., which involves obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, followed by reduction .
Analyse Chemischer Reaktionen
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like cobalt, ruthenium, and nickel . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield piperidine derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceutical compounds. In biology and medicine, its structural similarity to compounds that interact with neural receptors makes it of interest in neuroscience research. It can be used as a scaffold for developing molecules that modulate neurotransmitter systems, contributing to the study of brain function and the treatment of neurological disorders. Additionally, it has applications in material science as a building block for the synthesis of polymers or as a modifying agent to alter the properties of materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways in the body. The piperidine moiety is known to interact with neural receptors, modulating neurotransmitter systems. This interaction can influence brain function and potentially contribute to the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one can be compared with other piperidine derivatives, such as 1-[(piperidin-2-yl)methyl]cyclohexan-1-ol . While both compounds contain the piperidine moiety, their unique substituents and structural differences result in distinct chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and material science. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a promising scaffold for developing molecules that modulate neurotransmitter systems.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
4-methyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3 |
InChI-Schlüssel |
JIQFQIJOOKTBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C(C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)






![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)



